molecular formula C9H9NO3S B11715352 (2-Carbamoyl-phenylsulfanyl)acetic acid

(2-Carbamoyl-phenylsulfanyl)acetic acid

Cat. No.: B11715352
M. Wt: 211.24 g/mol
InChI Key: LBNICJVAACUAKJ-UHFFFAOYSA-N
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Description

(2-Carbamoyl-phenylsulfanyl)acetic acid is an organic compound with the molecular formula C9H9NO3S It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid typically involves the reaction of 2-mercaptobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a thioether linkage between the phenyl ring and the acetic acid moiety. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or water for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-Carbamoyl-phenylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(2-Carbamoyl-phenylsulfanyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Carbamoyl-phenylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active site residues, while the phenyl ring can engage in π-π interactions with aromatic amino acids. The sulfanyl linkage provides additional flexibility and can participate in thiol-disulfide exchange reactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

    (2-Carbamoyl-phenylthio)acetic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.

    (2-Carbamoyl-phenylsulfinyl)acetic acid: Contains a sulfinyl group instead of a sulfanyl group.

    (2-Carbamoyl-phenylsulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfanyl group.

Uniqueness: (2-Carbamoyl-phenylsulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-(2-carbamoylphenyl)sulfanylacetic acid

InChI

InChI=1S/C9H9NO3S/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

LBNICJVAACUAKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)SCC(=O)O

Origin of Product

United States

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